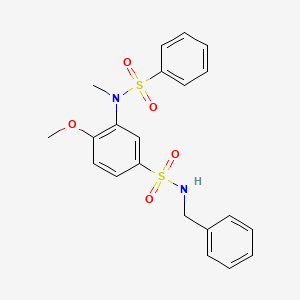

1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

カタログ番号 B2657445

CAS番号:

1155575-89-5

分子量: 227.223

InChIキー: HKSUROFDHCFZGK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

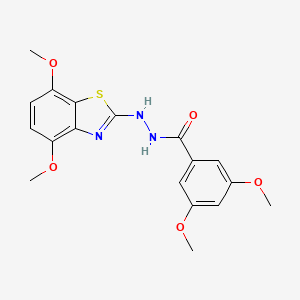

The compound “1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a cyanophenyl group and a carboxylic acid group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used in the synthesis of related compounds. For instance, the Suzuki–Miyaura coupling reaction is a common method for forming carbon-carbon bonds in organic compounds . This reaction involves a palladium-catalyzed cross-coupling between organoboron compounds and organic halides .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent functional groups. The pyrazole ring, the cyanophenyl group, and the carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. The pyrazole ring, for instance, is known to participate in various chemical reactions . The cyanophenyl group and the carboxylic acid group could also undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Synthesis and Chemical Structure

- The synthesis of pyrazole derivatives, including 1H-pyrazole-4-carboxylic acid, involves processes like Claisen condensation, cyclization, deamination, and hydrolysis, achieving improved yields up to 97.1% from previously reported methods. This advancement underscores the molecule's chemical versatility and its potential as a precursor in various chemical syntheses (Dong, 2011).

- Experimental and theoretical investigations on pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveal insights into their molecular structures, supported by spectroscopic and X-ray diffraction techniques. These studies provide a comprehensive understanding of the molecule's structural characteristics and electronic properties, facilitating its application in materials science and molecular engineering (Viveka et al., 2016).

Functionalization and Reactivity

- Research on the functionalization reactions of pyrazole derivatives explores their reactivity with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions, analyzed through spectroscopic data and quantum-chemical calculations, contribute to the development of new compounds with potential applications in medicinal chemistry and material science (Yıldırım & Kandemirli, 2006).

- The formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with binucleophiles demonstrates the molecule's capability for diverse chemical transformations. This reactivity is crucial for synthesizing novel compounds with specific functional groups, expanding its applications in pharmaceuticals and organic electronics (Yıldırım, Kandemirli, & Akçamur, 2005).

Applications in Materials Science

- Studies on pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid highlight their practical applications in protecting metals against corrosion. These findings are significant for industries requiring corrosion-resistant materials, demonstrating the molecule's utility beyond pharmaceuticals and chemical synthesis (Herrag et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-cyanophenyl)-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-8-11(12(16)17)7-14-15(8)10-4-2-3-9(5-10)6-13/h2-5,7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSUROFDHCFZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate](/img/structure/B2657362.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2657367.png)

![(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2657380.png)